molecular formula C12H19N B1451725 (2-Isopropylphenyl)propylamine CAS No. 1019583-53-9

(2-Isopropylphenyl)propylamine

Cat. No. B1451725
M. Wt: 177.29 g/mol
InChI Key: ZVADLMRQTHBARU-UHFFFAOYSA-N
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Description

“(2-Isopropylphenyl)propylamine” is a complex organic compound. It is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines like “(2-Isopropylphenyl)propylamine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst . A more complex method involves a one-pot process of isothiocyanates from amines under aqueous conditions .


Molecular Structure Analysis

The molecular structure of “(2-Isopropylphenyl)propylamine” can be determined through various methods. The compound has a molecular formula of CHN . The structure of amines is generally represented as R-NH2, where R represents an alkyl or aryl group .


Chemical Reactions Analysis

Amines like “(2-Isopropylphenyl)propylamine” exhibit typical reactions of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . They can also react with nitrous acid, providing a useful test for distinguishing primary, secondary, and tertiary amines .


Physical And Chemical Properties Analysis

Amines like “(2-Isopropylphenyl)propylamine” are typically hygroscopic colorless liquids with an ammonia-like odor . They are miscible with water and flammable . The physical properties of amines, such as hardness, topography, and hydrophilicity, are known to be important parameters in their biological evaluation .

Safety And Hazards

Amines can be hazardous. They are typically highly flammable and may be corrosive to metals . They can be harmful if swallowed and can cause severe skin burns and eye damage . They may also cause respiratory irritation and can be toxic in contact with skin or if inhaled .

Future Directions

Amines like “(2-Isopropylphenyl)propylamine” have potential applications in various fields. For instance, they can serve as building blocks for the preparation of many herbicides and pesticides . Additionally, the rich conformational behavior of propylamine makes it a subject of interest for future research .

properties

IUPAC Name

2-propan-2-yl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVADLMRQTHBARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylphenyl)propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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